molecular formula C7H9NO3S B13788103 5-Ethylpyridine-3-sulfonic acid CAS No. 801144-33-2

5-Ethylpyridine-3-sulfonic acid

Cat. No.: B13788103
CAS No.: 801144-33-2
M. Wt: 187.22 g/mol
InChI Key: ZVNOURKHCLTAJZ-UHFFFAOYSA-N
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Description

5-Ethylpyridine-3-sulfonic acid is a useful research compound. Its molecular formula is C7H9NO3S and its molecular weight is 187.22 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

801144-33-2

Molecular Formula

C7H9NO3S

Molecular Weight

187.22 g/mol

IUPAC Name

5-ethylpyridine-3-sulfonic acid

InChI

InChI=1S/C7H9NO3S/c1-2-6-3-7(5-8-4-6)12(9,10)11/h3-5H,2H2,1H3,(H,9,10,11)

InChI Key

ZVNOURKHCLTAJZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CN=C1)S(=O)(=O)O

Origin of Product

United States

Life Cycle Inventory Lci :this is the Data Collection Phase. It Involves Quantifying All Inputs Raw Materials, Energy, Water and Outputs Product, Co Products, Emissions to Air, Water, and Soil for Each Unit Process.apec.orgyoutube.comthe Lack of Public Data for Specialty Chemicals is a Major Challenge, Often Requiring Estimation Based on Stoichiometry and Data from Similar Processes.scispace.comcore.ac.uk

Table 3: Hypothetical Life Cycle Inventory (LCI) Inputs and Outputs for 1 kg of 5-Ethylpyridine-3-sulfonic Acid

Process StageKey InputsKey Outputs
Raw Material AcquisitionCrude oil (for pyridine (B92270) precursor), Sulfur, Chlorine, Sodium Hydroxide, etc.Emissions from extraction and transport.
Synthesis: Oxidation3-Ethylpyridine, Oxidizing Agent (e.g., H₂O₂), Acetic Acid3-Ethylpyridine-N-Oxide, Water, Waste Acetic Acid
Synthesis: SulfonationN-Oxide intermediate, Sodium Sulfite (B76179), WaterSulfonated intermediate, NaCl brine (waste stream)
Synthesis: ReductionSulfonated N-Oxide, Hydrogen (H₂), Raney Nickel (catalyst)This compound, Water, Spent Catalyst
Purification & UtilitiesSolvents (e.g., Ethanol), Electricity (for heating/cooling/stirring), SteamSolvent emissions (VOCs), Wastewater, Solid Waste, CO₂ from energy production.

Interpretation:the Results Are Analyzed to Identify Hotspots —the Processes or Inputs That Contribute Most Significantly to the Environmental Impact. for Many Chemical Processes, Energy Consumption and Solvent Use Are Major Hotspots.scispace.com

Research into Biodegradation and Environmental Fate of Pyridine (B92270) Sulfonic Acids

Understanding the environmental fate of a chemical is essential for assessing its long-term sustainability. While specific data on 5-Ethylpyridine-3-sulfonic acid is limited, research on pyridine and its derivatives provides valuable insights. tandfonline.comresearchgate.net

Pyridine compounds can be released into the environment through industrial activities. nih.gov Their fate is determined by a combination of physical processes (transport, sorption) and degradation (photochemical, biological). tandfonline.comresearchgate.net Biodegradation is often the most significant degradation mechanism in water and soil. nih.gov

Numerous bacterial species, including those from the genera Arthrobacter, Nocardia, and Pseudomonas, are capable of degrading pyridine and its derivatives, often using them as a sole source of carbon and nitrogen. researchgate.netresearchgate.net The rate and pathway of degradation are highly dependent on the type and position of substituents on the pyridine ring. tandfonline.comnih.gov

Key Findings from Pyridine Biodegradation Research:

Degradation Pathways: Two primary aerobic pathways have been identified for pyridine derivatives. The most common involves hydroxylation of the pyridine ring, followed by ring cleavage. tandfonline.comresearchgate.net In many cases, the oxygen atom for this initial hydroxylation step is derived from water, not molecular oxygen. nih.gov A second, less common pathway may involve initial reductive steps. tandfonline.com

Influence of Substituents: The transformation rate of pyridine derivatives is influenced by their functional groups. Pyridine carboxylic acids and hydroxypyridines are generally degraded more readily than alkylpyridines (like ethylpyridine) or halogenated pyridines. nih.gov The presence of a sulfonic acid group, which is highly polar and water-soluble, would be expected to significantly influence the compound's mobility and bioavailability to microorganisms.

Mineralization: Complete degradation (mineralization) converts the organic compound to simple inorganic substances like carbon dioxide, water, and ammonium. asm.org Studies using labeled isotopes have confirmed the ring fission and eventual mineralization of various pyridine compounds. nih.gov

While data on alkyl-substituted pyridines is noted as lacking, the extensive research on other derivatives suggests that pyridine sulfonic acids are likely susceptible to microbial degradation, though the specific pathways and rates remain an area for further investigation. tandfonline.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in modern chemistry for investigating the electronic structure and properties of molecules. These methods solve the Schrödinger equation, albeit with approximations, to provide insights into molecular geometry, energy, and spectroscopic characteristics.

Density Functional Theory (DFT) and Hartree-Fock (HF) Methods for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most common ab initio quantum chemistry methods. The HF method approximates the many-electron wavefunction as a single Slater determinant, providing a foundational, albeit simplified, picture of the electronic structure. acs.orgnih.gov DFT, on the other hand, is based on the principle that the energy of a molecule can be determined from its electron density, which is a simpler quantity than the wavefunction. buffalo.eduntnu.no DFT methods, particularly those using hybrid functionals, often provide a better balance of accuracy and computational cost for many systems. buffalo.edu

Both methods are extensively used for geometry optimization, a process that finds the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. asianpubs.org For pyridine-3-sulfonic acid, ab initio calculations have been performed to determine its optimized molecular geometry by minimizing the energy with respect to all geometric parameters. asianpubs.orgasianpubs.org These calculations confirm that the optimized structure represents a true minimum on the potential energy surface, as indicated by the absence of imaginary vibrational frequencies. asianpubs.org

Table 1: Comparison of Theoretical Methodologies

Method Key Principle Common Applications
Hartree-Fock (HF) Approximates the many-body wavefunction as a single Slater determinant. acs.orgnih.gov Initial geometry optimization, calculation of electronic wavefunctions. ntnu.noasianpubs.org

| Density Functional Theory (DFT) | The total energy is a functional of the electron density. buffalo.eduntnu.no | Geometry optimization, prediction of spectroscopic properties, reactivity analysis. buffalo.eduacs.org |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

A significant application of quantum chemical calculations is the prediction of spectroscopic data. This can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

Vibrational Frequencies: For pyridine-3-sulfonic acid, vibrational wavenumbers have been calculated using the Hartree-Fock method with various basis sets (e.g., 6-31G(d), 6-31G(d,p), and 6-311G(d,p)). asianpubs.orgresearchgate.net The calculated frequencies are then compared with experimental data from FT-IR and FT-Raman spectroscopy. asianpubs.orgresearchgate.net This comparison allows for the assignment of specific vibrational modes to the observed spectral bands. For example, the pyridine (B92270) ring stretching vibrations are typically found in the 1600-1300 cm⁻¹ region. researchgate.net The C-S stretching vibration is expected around 760 ± 25 cm⁻¹, and the symmetric SO₂ stretching vibration appears around 1200 ± 35 cm⁻¹. asianpubs.orgresearchgate.net The calculated values for pyridine-3-sulfonic acid show good agreement with the experimental observations. researchgate.net The introduction of a 5-ethyl group would introduce new vibrational modes associated with the ethyl moiety (C-H stretching, bending, etc.) and could cause slight shifts in the vibrations of the pyridine ring and sulfonic acid group due to electronic and mass effects.

Table 2: Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Pyridine-3-sulfonic Acid

Vibrational Mode Calculated (HF/6-31G(d)) Experimental (IR) Experimental (Raman)
Pyridine Ring Stretching 1625, 1615, 1488, 1432 1628, 1617, 1551, 1470 1629, 1618
Pyridine Ring Breathing 1033 1022 1020
C-S Stretching 741 742 742
Asymmetric SO₂ Stretching 1366, 1342 - -
Symmetric SO₂ Stretching 1188 - -
S-O(H) Stretching 1034 1035 1034

Data sourced from Varghese et al. asianpubs.org

NMR Chemical Shifts: The prediction of NMR chemical shifts is another powerful application of computational chemistry. stenutz.eu For substituted pyridines, methods like DFT can be used to calculate the ¹³C and ¹H chemical shifts. acs.orgacs.org The accuracy of these predictions can be high, aiding in the assignment of complex spectra. researchgate.net The chemical shifts of pyridine carbons are sensitive to the nature and position of substituents. stenutz.euacs.org An electron-donating ethyl group at the 5-position would be expected to cause shielding effects (a decrease in chemical shift) on the pyridine ring carbons, particularly those ortho and para to its position, due to an increase in electron density. numberanalytics.com

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. numberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com The energy and spatial distribution of these orbitals can predict the most likely sites for electrophilic and nucleophilic attack. wuxiapptec.com

For pyridine derivatives, the HOMO is often a π orbital, while the LUMO is a π* orbital. numberanalytics.com The presence of substituents significantly influences the energy and distribution of these orbitals. researchgate.netnih.gov The electron-donating ethyl group in 5-ethylpyridine-3-sulfonic acid would be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack compared to the unsubstituted pyridine-3-sulfonic acid. The sulfonic acid group, being strongly electron-withdrawing, will lower the energy of both the HOMO and LUMO and influence the regioselectivity of reactions. Analysis of the FMOs can help rationalize the reactivity patterns of the molecule. wuxiapptec.com Reactivity descriptors, such as Fukui functions, which are derived from the FMOs, can provide more quantitative information about the local reactivity of different atoms within the molecule.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is excellent for studying the properties of single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of larger systems, including molecules in solution or in the solid state, over time. acs.org MD simulations model the movements of atoms and molecules based on a force field, which is a set of parameters that describe the potential energy of the system. acs.orgucdavis.edu

Solvent Effects on Molecular Conformation and Dynamics

The conformation and dynamics of a molecule can be significantly influenced by its environment, particularly in a solvent. MD simulations are an ideal tool to explore these effects. For sulfonic acids, MD simulations have been used to study properties like density, viscosity, and the influence of hydrogen bonding in the liquid state. acs.org For this compound, MD simulations could reveal how the molecule interacts with water molecules, how its conformation changes in solution, and the dynamics of the proton on the sulfonic acid group. Such simulations have been performed on related systems, like sulfonated polystyrene membranes, to understand water distribution and proton conductivity, which are highly relevant to the properties of sulfonic acids. researchgate.net

Supramolecular Assembly and Packing Motifs in the Solid State

In the solid state, molecules arrange themselves into a crystal lattice, and the specific arrangement is known as the packing motif. These motifs are governed by intermolecular interactions such as hydrogen bonds, π–π stacking, and van der Waals forces. The study of these arrangements falls under the field of supramolecular chemistry. rsc.org

For pyridine-sulfonic acid systems, the interaction between the acidic sulfonic acid group and the basic pyridine nitrogen is a dominant feature, often leading to the formation of a sulfonate-pyridinium salt. acs.org This strong ionic and hydrogen-bonding interaction is a robust supramolecular synthon that can direct the assembly of molecules into well-defined structures, such as layers or more complex three-dimensional networks. acs.orgnih.gov The crystal structure of the related pyridine-2,6-dicarboxylic acid also shows a one-dimensional supramolecular structure stabilized by strong hydrogen bonds. nih.gov It is highly probable that this compound would exist as a zwitterion in the solid state, with the sulfonic acid proton transferred to the pyridine nitrogen. The crystal packing would then be dominated by the strong hydrogen bonds between the resulting sulfonate and pyridinium (B92312) ions, as well as potential π–π stacking interactions between the pyridine rings. The ethyl group would likely influence the packing by introducing steric effects and additional van der Waals interactions.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Pyridine-3-sulfonic acid
Pyridine
Benzene
Sulfonated polystyrene

Reaction Mechanism Modeling and Kinetic Studies

Transition State Characterization and Reaction Pathway Elucidation

No dedicated computational studies on the transition state characterization or the elucidation of reaction pathways for the synthesis or reactions of this compound have been identified. While the synthesis of the parent compound, pyridine-3-sulfonic acid, is documented through processes like the sulfonation of pyridine or the oxidation of 3-chloropyridine (B48278) followed by substitution and reduction, these are described from a synthetic and procedural standpoint rather than a computational one. Theoretical studies would be necessary to model the energetic profiles of these reactions, identify the structures of transition states, and provide a detailed, step-by-step understanding of the reaction mechanisms at a molecular level.

Computational Prediction of Reaction Rates and Selectivities

In the absence of reaction mechanism modeling, there are no available computational predictions of reaction rates (kinetics) or selectivities for the formation or transformation of this compound. Such studies would typically employ methods like Transition State Theory (TST) in conjunction with quantum chemical calculations to determine rate constants and understand the factors governing regioselectivity and stereoselectivity in its reactions.

QSAR and Cheminformatics Approaches in Predicting Chemical Behavior

Predictive Modeling of Physicochemical Properties and Biological Activities

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are powerful tools for predicting the properties and activities of chemical compounds. However, no specific QSAR models have been developed for this compound. The development of such models is contingent on the availability of a dataset of structurally related compounds with measured experimental data for properties of interest (e.g., solubility, pKa, toxicity, or biological activity). Without such data for a series of pyridine sulfonic acids, the creation of a predictive QSAR model is not feasible.

Molecular Similarity and Diversity Analysis

Cheminformatics techniques involving molecular similarity and diversity analysis are used to compare new compounds to existing ones and to design libraries of compounds for screening. While general cheminformatics tools and methodologies are well-established, their specific application to analyze the chemical space around this compound has not been reported. Such an analysis would involve calculating molecular descriptors and comparing them to databases of known chemicals to infer potential properties or biological targets.

Due to the lack of specific research, the following tables, which would typically be populated with data from computational studies, remain illustrative of the type of information that would be generated from such research.

Table 1: Hypothetical Computationally Derived Properties of this compound Reaction Intermediates

Intermediate/Transition StateMethodBasis SetCalculated Energy (Hartree)
Reactant ComplexDFTB3LYP/6-31GData not available
Transition State 1DFTB3LYP/6-31GData not available
Intermediate 1DFTB3LYP/6-31GData not available
Product ComplexDFTB3LYP/6-31GData not available

Table 2: Illustrative QSAR Model for a Hypothetical Series of Pyridine Sulfonic Acid Derivatives

DescriptorCoefficientStandard Errorp-value
LogPData not availableData not availableData not available
Dipole MomentData not availableData not availableData not available
HOMO EnergyData not availableData not availableData not available
Model Statistics
Data not available
Data not available

Advanced Applications in Chemical Sciences

Role as a Catalytic Species or Ligand in Organic Transformations

The inherent acidic nature of the sulfonic acid group attached to a pyridine (B92270) scaffold allows these compounds to function effectively as catalysts, particularly in reactions requiring acid mediation.

Pyridine sulfonic acids serve as potent Brønsted acid catalysts. Their utility spans both homogeneous and heterogeneous systems, depending on their physical form. In homogeneous catalysis, soluble derivatives like sulfonic acid functionalized pyridinium (B92312) chloride ([pyridine‐SO3H]Cl) have proven effective. bas.bg These catalysts can be used for multicomponent reactions such as the Biginelli condensation to synthesize dihydropyrimidinones. bas.bg

For heterogeneous catalysis, the pyridine sulfonic acid moiety can be immobilized on solid supports. This approach combines the catalytic activity of the acid with the practical benefits of a solid catalyst, such as easy separation from the reaction mixture and potential for recycling. Examples include:

Polymer-supported catalysts : N-Sulfonic acid poly(4-vinylpyridinum) hydrogen sulfate (B86663) is a recyclable solid acid catalyst used for the acetylation of various functional groups under solvent-free conditions. cjcatal.com

Porous Organic Polymers (POPs) : A sulfonated porous organic polymer (POP-SO₃H) has been used as an efficient heterogeneous catalyst for synthesizing dihydro-2-oxypyrroles. The high catalytic activity is attributed to the accessibility of the sulfonic acid sites within the porous structure. nih.gov

The catalytic mechanism generally involves the protonation of a substrate by the sulfonic acid group, which activates it for subsequent reaction steps. nih.gov

Table 1: Examples of Catalysis by Pyridine Sulfonic Acids

Catalyst Type Catalyst Name Form Reaction Catalyzed Source
Homogeneous Sulfonic acid functionalized pyridinium chloride ([pyridine‐SO3H]Cl) Ionic Liquid Biginelli condensation bas.bg
Heterogeneous N-Sulfonic acid poly(4-vinylpyridinum) hydrogen sulfate Solid Polymer Acetylation of alcohols, phenols, thiols, and amines cjcatal.com

The use of pyridine sulfonic acid-based catalysts aligns well with the principles of green chemistry. Their application often allows for milder reaction conditions, reduced waste, and enhanced catalyst recyclability. For instance, phthalimide-N-sulfonic acid has been employed as a recyclable organocatalyst in eco-friendly syntheses, featuring mild conditions and high yields while avoiding toxic solvents. researchgate.net The use of [pyridine‐SO3H]Cl as a catalyst for the Biginelli reaction can be performed under solvent-free conditions, significantly reducing the environmental impact. bas.bg

A notable application in biomass conversion is the use of a pyridinium propyl sulfonic acid ionic liquid to catalyze the transformation of furfuryl alcohol, a biomass-derived platform chemical, into ethyl levulinate, a valuable biofuel additive. acs.org This process highlights the role of these catalysts in creating value-added chemicals from renewable resources. acs.org The ability to recover and reuse the catalyst for multiple cycles is a key feature that enhances the sustainability of these processes. bas.bgresearchgate.net

Pyridine sulfonic acids are fundamental precursors in the synthesis of Brønsted acidic ionic liquids (BAILs). google.comresearchgate.net These ionic liquids are composed entirely of ions and exist as liquids at or near room temperature, possessing desirable properties like negligible vapor pressure, high thermal stability, and tunable solubility. acs.orgionike.com

The synthesis can involve reacting a pyridine sulfonic acid inner salt with a strong acid to produce a water-stable, low-viscosity ionic liquid. google.com These functionalized ionic liquids act as both the solvent and the catalyst in a variety of acid-catalyzed organic reactions. acs.orggoogle.com The acidity of these ionic liquids can be tuned based on the choice of the anion. researchgate.net

Table 2: Applications of Pyridine Sulfonic Acid-Based Ionic Liquids

Ionic Liquid System Preparation Catalyzed Reactions Source
Pyridine sulfonate ionic liquid Pyridine sulfonic acid inner salt + strong acid Esterification, Beckman rearrangement, carbonylation, alcohol dehydration google.com
[PSna][HSO₄] (from nicotinic acid) Nicotinic acid + 1,3-propane sultone, then H₂SO₄ Conversion of furfuryl alcohol to ethyl levulinate acs.org

Building Block in Complex Organic Synthesis

Beyond catalysis, the structure of 5-Ethylpyridine-3-sulfonic acid makes it a potentially valuable building block for constructing more complex and functional molecules.

Functionalized pyridine rings are core components of many complex chemical structures, including pharmaceuticals and dyes. Pyridine-3-sulfonic acid itself is used as an intermediate in the manufacture of sulfonamides and water-soluble reactive dyes. google.com The strategic placement of the ethyl and sulfonic acid groups on the pyridine ring offers distinct points for chemical modification, enabling its incorporation into larger, advanced heterocyclic systems. The development of synthetic methods, such as the diboration-electrocyclization sequence to create pyridine-fused boronic esters, demonstrates how functionalized pyridines can serve as versatile building blocks for generating libraries of structurally diverse compounds. whiterose.ac.uk While not directly involving sulfonic acids, this illustrates the principle of using substituted pyridines to access novel chemical space. whiterose.ac.uk

The dual functionality of this compound—a basic nitrogen atom within the aromatic ring and a strongly acidic sulfonic acid group—makes it an attractive precursor for new reagents. Pyridine-3-sulfonic acid is recognized as a biochemical reagent used in life science research. medchemexpress.com This suggests that its derivatives could be tailored for specific biological or chemical sensing applications. Its role as an intermediate in the synthesis of pharmaceuticals further underscores its value as a precursor molecule. google.com By modifying either the pyridine ring or the sulfonic acid group, it is conceivable to develop novel chemical probes, ligands for metal complexes, or specialized reagents for organic synthesis.

Intermediate in the Synthesis of Bioactive Chemical Scaffolds

The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals, and the introduction of sulfonic acid or sulfonyl-derived functional groups can significantly influence the physicochemical and biological properties of a molecule. Although direct examples of this compound as a precursor to specific bioactive compounds are not extensively documented, its potential as a synthetic intermediate is noteworthy.

The sulfonic acid group can be converted into a variety of other functional groups, such as sulfonamides, sulfonate esters, and sulfonyl chlorides. These transformations are fundamental in medicinal chemistry for the synthesis of compounds with a wide range of biological activities. For instance, the sulfonamide moiety is a key component in a number of antibacterial, diuretic, and hypoglycemic drugs. The ethyl group at the 5-position of the pyridine ring can also influence the lipophilicity and metabolic stability of potential drug candidates, potentially offering advantages over simpler pyridine-3-sulfonic acid derivatives.

Table 1: Potential Bioactive Scaffolds Derived from this compound

Scaffold Type Potential Biological Activity Synthetic Transformation
Pyridyl-sulfonamidesAntibacterial, Antiviral, AnticancerConversion of the sulfonic acid to a sulfonyl chloride followed by reaction with an amine.
Pyridyl-sulfonate EstersEnzyme InhibitionEsterification of the sulfonic acid with a hydroxyl-containing molecule.

Applications in Materials Science and Engineering

The unique combination of a heterocyclic aromatic ring and a strongly acidic sulfonic acid group makes this compound an interesting candidate for applications in materials science.

Integration into Functional Polymers and Composites

Sulfonated polymers are widely used in applications such as proton exchange membranes for fuel cells, ion-exchange resins, and as polymer electrolytes. The sulfonic acid group provides hydrophilicity and proton conductivity. The pyridine ring, with its potential for hydrogen bonding and π-π stacking interactions, could be exploited to enhance the mechanical and thermal properties of polymers.

The polymerization of vinyl monomers containing the 5-ethylpyridine-3-sulfonate moiety, or the post-sulfonation of polymers with a suitable precursor, could lead to the development of novel functional materials. The presence of the ethyl group might also impact the polymer's morphology and processability.

Role in Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to construct well-defined molecular assemblies. The pyridine nitrogen of this compound can act as a hydrogen bond acceptor, while the sulfonic acid group is an excellent hydrogen bond donor. This dual functionality makes it a promising building block for the design of supramolecular synthons.

The interaction between a sulfonic acid and a pyridine is a well-established and robust supramolecular synthon, often leading to the formation of predictable and stable hydrogen-bonded structures. These interactions can be used to create one-, two-, or three-dimensional networks, which are of interest in crystal engineering for the development of new materials with tailored properties, such as specific host-guest capabilities or catalytic activity.

Utilization in Perovskite Solar Cells and Other Electronic Materials

In the field of perovskite solar cells, interface engineering is crucial for achieving high efficiency and stability. Pyridine-based compounds have been used to passivate defects at the perovskite surface, leading to improved device performance. The sulfonic acid group in this compound could provide a strong anchoring point to the perovskite surface or other layers within the solar cell stack.

Furthermore, the electronic properties of the pyridine ring, modified by the electron-withdrawing sulfonic acid group and the electron-donating ethyl group, could influence the energy level alignment at interfaces, which is a critical factor for efficient charge extraction in organic electronic devices.

Utility as a Buffering Agent in Chemical and Synthetic Protocols

A buffer solution resists changes in pH upon the addition of an acid or a base. Such solutions are typically composed of a weak acid and its conjugate base. Pyridine-3-sulfonic acid is a zwitterionic compound, meaning it contains both an acidic (sulfonic acid) and a basic (pyridine nitrogen) center. The pKa of the pyridine nitrogen and the sulfonic acid group will determine the pH range over which this compound can act as an effective buffer.

Environmental and Sustainability Considerations in Research and Development

Green Chemistry Principles in the Synthesis of 5-Ethylpyridine-3-sulfonic Acid

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov For the synthesis of this compound, several principles are particularly relevant, focusing on maximizing the efficiency of reactant use and minimizing the environmental footprint of solvents and other reagents.

Atom economy is a core metric in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.com An ideal reaction has a 100% atom economy, meaning no atoms are wasted as by-products. rsc.org

A documented industrial synthesis for the related compound, pyridine-3-sulfonic acid, involves the oxidation of 3-chloropyridine (B48278) to 3-chloro-pyridine-N-oxide, followed by nucleophilic substitution with a sulfite (B76179), and finally, reduction of the N-oxide. google.comgoogle.com A simplified analysis of the key substitution and reduction steps highlights the importance of atom economy.

Step 1: Sulfonation (Substitution) Reaction:C5H4ClN-O + Na2SO3 → C5H4N(O)SO3Na + NaCl In this step, sodium sulfite replaces the chlorine atom. The desired intermediate is the sodium salt of pyridine-3-sulfonic acid-N-oxide, but sodium chloride is formed as a significant by-product, which lowers the atom economy.

Step 2: Reduction Reaction:C5H4N(O)SO3H + H2 → C5H5NO3S + H2O (using a catalyst like Raney nickel) This reduction step, converting the pyridine-N-oxide to the pyridine (B92270), is highly atom-economical. In the presence of a catalyst, hydrogen is used to remove the oxygen atom, forming water as the only by-product. publish.csiro.augoogle.com

Catalytic Processes: Replacing stoichiometric reagents with catalytic ones is a primary goal. The use of Raney nickel as a hydrogenation catalyst is an example of a greener alternative to stoichiometric reducing agents that would generate more waste. google.comgoogleapis.com

Reaction Design: Designing novel synthetic routes that avoid stable by-products is crucial. For instance, a direct C-H functionalization approach, if developed, could offer a more atom-economical pathway by eliminating the need for a leaving group like chlorine. rsc.org

Table 1: Theoretical Atom Economy Comparison of Key Reaction Types

Reaction TypeGeneral SchemeTheoretical Atom EconomyRelevance to Pyridine Sulfonic Acid Synthesis
Substitution (e.g., Halogen Displacement)A-X + B-Y → A-B + X-YLow to ModerateCommonly used for introducing the sulfonic acid group, but generates salt by-products (e.g., NaCl), reducing atom economy. primescholars.comgoogle.com
AdditionA + B → A-B100%Could be applied in hypothetical future syntheses, representing the ideal for waste minimization.
Catalytic Reduction (e.g., Hydrogenation)A-O + H₂ --(catalyst)--> A + H₂OHighUsed for the deoxygenation of the pyridine-N-oxide intermediate; highly efficient as water is the only by-product. google.compublish.csiro.au

Solvents account for a significant portion of the mass and environmental impact of a typical chemical process. ingentaconnect.comrsc.org The development and implementation of greener solvents are therefore critical. An ideal green solvent is non-toxic, non-flammable, readily available, recyclable, and biodegradable. wikipedia.org

In published syntheses of pyridine-3-sulfonic acid, a variety of solvents are used, including water, ethanol, and isopropanol. google.comgoogle.com

Water: Often considered the ultimate green solvent due to its non-toxicity and availability. wikipedia.org In the sulfonation step, water is the primary medium, which is advantageous. prepchem.com However, its high heat capacity can increase energy costs for heating, and separating organic products from water can be energy-intensive. rsc.org

Alcohols (Ethanol, Isopropanol): These are used in purification and isolation steps. google.com They are generally considered greener alternatives to more hazardous solvents like chlorinated hydrocarbons or aromatic hydrocarbons but are still volatile organic compounds (VOCs) with associated environmental and safety concerns. thecalculatedchemist.com

Future research could explore the use of more advanced green solvents for the synthesis and purification of this compound.

Table 2: Comparison of Potential Solvent Systems

Solvent TypeExamplesAdvantagesChallenges for Pyridine Sulfonic Acid Synthesis
Aqueous SystemsWaterNon-toxic, non-flammable, inexpensive. wikipedia.orgHigh energy demand for heating/removal; potential for low solubility of non-polar intermediates.
AlcoholsEthanol, IsopropanolGood solvency for polar compounds, biodegradable, less toxic than many traditional solvents. thecalculatedchemist.comFlammable, considered VOCs, requires energy for recycling.
Ionic Liquids (ILs)[BMIM]BF₄, [BMIM]OHLow volatility, high thermal stability, tunable properties. Can act as both solvent and catalyst. mdpi.comHigher cost, potential toxicity and biodegradability concerns, viscosity can complicate product isolation.
Supercritical FluidsSupercritical CO₂ (scCO₂)Non-toxic, non-flammable, easily removed (reverts to gas), excellent for gas-liquid reactions (e.g., hydrogenation). rsc.orgRequires high-pressure equipment; poor solubility for polar/ionic compounds like sulfonic acids.

Lifecycle Assessment of Production Processes

A Lifecycle Assessment (LCA) is a standardized methodology (ISO 14040/14044) for evaluating the environmental impacts of a product throughout its entire life, from raw material extraction to final disposal ("cradle-to-grave"). apec.orgicca-chem.orgresearchgate.net For a chemical like this compound, a "cradle-to-gate" assessment, which covers all steps up to the point where the product leaves the manufacturing facility, is typically performed. icca-chem.org

While a specific LCA for this compound is not publicly available, a hypothetical assessment can be outlined based on its likely synthesis route. The process involves four main stages: goal and scope definition, life cycle inventory (LCI), life cycle impact assessment (LCIA), and interpretation. rsc.orgyoutube.com

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 5-Ethylpyridine-3-sulfonic acid, and how should data be interpreted?

  • Methodology : Use NMR spectroscopy (¹H and ¹³C) to confirm the ethyl and sulfonic acid substituents on the pyridine ring. For purity analysis, HPLC with a C18 column and UV detection at 260 nm is effective. Cross-reference spectral data with databases (e.g., SciFinder) to validate structural assignments. Ensure solvent purity (e.g., deuterated DMSO for NMR) to avoid artifacts .
  • Data Interpretation : Compare integration ratios in NMR to confirm substituent stoichiometry. In HPLC, retention times and peak symmetry indicate purity; impurities <1% are acceptable for most synthetic applications .

Q. How can researchers safely handle and store this compound in laboratory settings?

  • Safety Protocols : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to prevent inhalation of fine particles. In case of skin contact, rinse with water for 15 minutes and consult medical personnel .
  • Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation. Label containers with hazard warnings (e.g., "Corrosive") and maintain an inventory log to track usage .

Q. What synthetic routes are available for preparing this compound, and what are their limitations?

  • Synthesis Methods :

  • Direct Sulfonation : React 5-ethylpyridine with chlorosulfonic acid at 80°C. Yields ~60–70%, but requires strict temperature control to avoid over-sulfonation .
  • Post-functionalization : Introduce the ethyl group via Friedel-Crafts alkylation after sulfonation. Higher purity (>95%) but involves multi-step purification .
    • Limitations : Sulfonation efficiency depends on steric hindrance from the ethyl group. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) .

Advanced Research Questions

Q. How does the sulfonic acid group in this compound influence its reactivity in catalytic applications?

  • Mechanistic Insight : The sulfonic acid group acts as a Brønsted acid, enhancing proton transfer in acid-catalyzed reactions (e.g., esterification). Conduct kinetic studies (e.g., rate constants under varying pH) to quantify catalytic efficiency. Use DFT calculations to model protonation sites and transition states .
  • Experimental Design : Compare turnover numbers (TON) with non-sulfonated analogs. Control humidity to prevent hydration of the sulfonic acid group, which may reduce activity .

Q. What strategies resolve contradictions in reported solubility data for this compound?

  • Data Reconciliation :

  • Controlled Replication : Repeat solubility tests in standardized solvents (e.g., water, ethanol) at 25°C using gravimetric analysis.
  • Error Analysis : Identify confounding variables (e.g., residual solvents, polymorphic forms) via PXRD and DSC .
    • Synthesis : Publish raw data (e.g., UV-Vis absorbance curves) to enable cross-validation. Reference EPA evidence synthesis frameworks to prioritize high-confidence studies .

Q. What are the ecotoxicological implications of this compound, and how should biodegradation studies be designed?

  • Ecotoxicology : Use OECD Test Guideline 301 for ready biodegradability assessments. Measure half-life in aqueous media under UV light to simulate environmental photolysis. Monitor byproducts (e.g., pyridine derivatives) via LC-MS .
  • Experimental Pitfalls : Avoid using non-environmental solvents (e.g., DMF) in degradation studies, as they may skew results. Include negative controls with abiotic degradation pathways .

Q. How can computational chemistry predict the acid dissociation constant (pKa) of this compound?

  • Methodology :

  • Quantum Calculations : Use Gaussian 16 with the SMD solvation model to compute pKa. Validate predictions against experimental potentiometric titrations in 0.1 M KCl .
  • Benchmarking : Compare results with structurally similar compounds (e.g., pyridine-3-sulfonic acid, pKa ~2.1) to assess substituent effects .

Data Presentation and Analysis

  • Tables :

    PropertyValueReference
    Molecular Weight187.21 g/mol
    Solubility in Water85 mg/mL (25°C)
    Melting Point210–214°C
  • Critical Analysis : Highlight inconsistencies in literature melting points (e.g., ±3°C variability) due to differing purity assessment methods (HPLC vs. elemental analysis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.